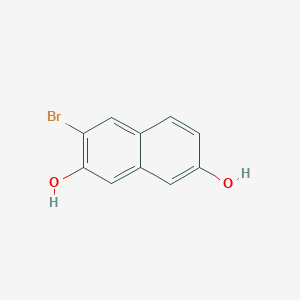

3-Bromonaphthalene-2,7-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromonaphthalene-2,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c11-9-4-6-1-2-8(12)3-7(6)5-10(9)13/h1-5,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGIPELWHJKROR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC(=C(C=C21)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromonaphthalene-2,7-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-bromonaphthalene-2,7-diol, a valuable intermediate in organic synthesis and medicinal chemistry. The document details a strategic two-step approach commencing with the bromination of naphthalene-2,7-diol, followed by a selective in situ monodebromination. This guide offers field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative grounding through comprehensive references. Detailed experimental procedures, quantitative data, and visual representations of the synthesis pathway are provided to facilitate practical application in a research and development setting.

Introduction: The Significance of this compound

This compound is a key organic compound featuring a naphthalene core substituted with a bromine atom and two hydroxyl groups.[1] This unique arrangement of functional groups imparts a specific reactivity profile, making it a versatile precursor for the synthesis of more complex molecules. Its derivatives have shown potential in material science, particularly in the development of liquid crystals and conductive polymers.[2] Furthermore, the core structure is of significant interest in medicinal chemistry, with studies indicating that brominated naphthalene derivatives can exhibit biological activities, including the inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism.[2]

The strategic placement of the bromo and hydroxyl substituents allows for a range of subsequent chemical transformations. The hydroxyl groups can be readily alkylated or esterified, while the bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. This guide focuses on a practical and efficient pathway for the synthesis of this important building block.

Strategic Synthesis Pathway: A Two-Step Approach

The most direct and efficient synthesis of this compound involves a two-step sequence starting from the commercially available naphthalene-2,7-diol. This strategy is centered on an initial di-bromination followed by a selective mono-de-bromination.

Caption: Overall synthetic strategy for this compound.

Step 1: Bromination of Naphthalene-2,7-diol

The initial step involves the electrophilic aromatic substitution of naphthalene-2,7-diol with bromine. The hydroxyl groups are strongly activating and ortho-, para-directing, leading to the formation of a mixture of dibrominated isomers. The primary isomers formed are the 1,3- and 1,6-dibromo derivatives.

Causality of Experimental Choices:

-

Brominating Agent: Molecular bromine (Br₂) is a readily available and effective brominating agent for activated aromatic rings.

-

Solvent: Acetic acid is a common solvent for bromination reactions as it is polar enough to dissolve the starting material and is relatively inert to bromine.

Experimental Protocol: Bromination of Naphthalene-2,7-diol

-

In a well-ventilated fume hood, dissolve naphthalene-2,7-diol (1 equivalent) in glacial acetic acid.

-

Slowly add a solution of bromine (2 equivalents) in glacial acetic acid to the stirred solution of naphthalene-2,7-diol at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture containing the dibromo derivatives is typically used directly in the next step without isolation.

Step 2: Selective In Situ Monodebromination

The key to obtaining this compound is the selective removal of one bromine atom from the dibrominated intermediates. This can be effectively achieved through an in situ monodebromination using tin powder.[2] This reductive dehalogenation is a crucial step that leverages the reactivity differences of the bromine atoms on the naphthalene ring. Alternative methods for dehalogenation include catalytic hydrogenation or transfer hydrogenation, which are widely used for the reductive cleavage of carbon-halogen bonds.[3]

Causality of Experimental Choices:

-

Reducing Agent: Tin (Sn) powder in the presence of an acid (from the previous step) is a classical and effective reducing agent for aromatic nitro compounds and can also be used for the reduction of aryl halides. Its use here for selective monodebromination is a specific and valuable application.

Experimental Protocol: Selective Monodebromination

-

To the reaction mixture from the bromination step, add tin powder (excess) portion-wise while maintaining vigorous stirring.

-

The reaction is typically exothermic; maintain the temperature with a water bath if necessary.

-

Stir the mixture at room temperature for an additional 1-2 hours after the addition of tin powder is complete. Monitor the disappearance of the dibromo-intermediates and the formation of the mono-bromo product by TLC.

-

Once the reaction is complete, pour the mixture into a large volume of cold water to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with water to remove any remaining tin salts, and dry the crude this compound.

Purification and Characterization

Purification of the crude product is essential to obtain this compound of high purity. Recrystallization from a suitable solvent system, such as ethanol/water or toluene, is a common and effective method.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrO₂ | PubChem[1] |

| Molecular Weight | 239.06 g/mol | PubChem[1] |

| Appearance | Solid | - |

| Melting Point | Not available | - |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants being influenced by the positions of the hydroxyl and bromo substituents. The proton on the carbon bearing the bromine atom is absent. The hydroxyl protons will likely appear as broad singlets.

-

¹³C NMR: The spectrum will show ten distinct signals for the carbon atoms of the naphthalene ring. The carbon atom attached to the bromine will be significantly shifted downfield.

Conclusion

The synthesis of this compound can be efficiently achieved through a two-step process involving the bromination of naphthalene-2,7-diol followed by a selective in situ monodebromination using tin powder. This method provides a practical and accessible route to this valuable synthetic intermediate. The protocols provided in this guide, along with the rationale behind the experimental choices, are intended to empower researchers to confidently synthesize and utilize this compound in their research and development endeavors.

References

Physical and chemical properties of 3-Bromonaphthalene-2,7-diol

In-Depth Technical Guide: Physicochemical Properties and Synthetic Applications of Naphthalene-2,7-diol

A Note to the Researcher: Initial inquiries for "3-Bromonaphthalene-2,7-diol" did not yield specific data in public chemical databases. This suggests the compound is either novel, exceptionally rare, or not extensively characterized. Recognizing the structural importance of the core scaffold, this guide has been developed to provide a comprehensive technical overview of the parent compound, Naphthalene-2,7-diol (also known as 2,7-Dihydroxynaphthalene). The principles, properties, and protocols detailed herein serve as an authoritative foundation for researchers and drug development professionals working with substituted naphthalenediol derivatives. Understanding the behavior of the parent molecule is a critical first step in predicting the properties and designing synthetic routes for analogues like its brominated counterparts.

Introduction to Naphthalene-2,7-diol

Naphthalene-2,7-diol (CAS 582-17-2) is an aromatic organic compound belonging to the class of dihydroxylated polycyclic aromatic hydrocarbons.[1] It consists of a naphthalene backbone substituted with two hydroxyl (-OH) groups at the C2 and C7 positions.[1][2] This specific substitution pattern imparts a high degree of symmetry and unique electronic properties, making it a valuable and versatile building block in various fields of chemical science.[3]

In the realms of medicinal chemistry and drug development, the naphthalenediol scaffold is of significant interest. Naphthalene derivatives are found in numerous synthetic drugs and natural products.[4] The rigid, planar structure of the naphthalene core provides a well-defined scaffold for orienting functional groups in three-dimensional space to interact with biological targets.[5] Specifically, naphthalene-based compounds have been investigated as potent inhibitors of enzymes crucial for viral replication, such as the papain-like protease (PLpro) of SARS-CoV.[6] The hydroxyl groups of Naphthalene-2,7-diol offer reactive handles for further chemical modification, enabling the synthesis of diverse compound libraries for screening and lead optimization. Its utility extends to materials science, where it serves as a monomer for high-performance polymers and epoxy resins, and as a precursor in the synthesis of dyes and pigments.[3][7][8][9]

Physicochemical Properties

The physical and chemical properties of Naphthalene-2,7-diol are summarized below. These characteristics are fundamental to its handling, storage, and application in synthetic protocols. The compound typically appears as a white, light grey, or slightly yellow crystalline solid.[2][8][10]

| Property | Value | Source(s) |

| CAS Number | 582-17-2 | [11][12] |

| Molecular Formula | C₁₀H₈O₂ | [10][11][12] |

| Molecular Weight | 160.17 g/mol | [10][11][13] |

| Melting Point | 184 - 190 °C | [7][13][14][15][16] |

| Boiling Point | ~375.4 °C (Predicted) | [8][14] |

| Density | ~1.3 g/cm³ (Predicted) | [8][14] |

| Appearance | Light grey or slightly yellow solid/powder | [8][10] |

| Solubility | Soluble in methanol and ether; limited solubility in water. | [1][2][17] |

| pKa | 9.14 (Predicted) | [18] |

Synthesis and Chemical Reactivity

Industrial Synthesis

The primary industrial route to Naphthalene-2,7-diol involves the high-temperature caustic fusion of either naphthalene-2,7-disulfonic acid or 2-hydroxynaphthalene-7-sulfonic acid.[7][18][19] This reaction is typically carried out at temperatures around 300°C.[7][18][19] This established method provides a reliable pathway to the diol from readily available sulfonated naphthalene precursors.

Chemical Reactivity

The reactivity of Naphthalene-2,7-diol is dominated by its phenolic hydroxyl groups and the electron-rich aromatic ring system.

-

Reactions of the Hydroxyl Groups: The hydroxyl groups are weakly acidic and can be deprotonated by bases to form nucleophilic phenoxides. These phenoxides readily undergo O-alkylation (e.g., Williamson ether synthesis) and O-acylation to form ethers and esters, respectively. This reactivity is fundamental for introducing diverse side chains and functional groups, a common strategy in drug development to modulate solubility, metabolic stability, and target binding. The reaction with epichlorohydrin to form epoxy resins is a key application in materials science.[9]

-

Electrophilic Aromatic Substitution: The two hydroxyl groups are activating, ortho-, para-directing substituents. They strongly activate the naphthalene ring towards electrophilic attack. In Naphthalene-2,7-diol, the positions most susceptible to electrophilic substitution are C1, C8, C3, and C6. It readily couples with diazotized anilines, typically at the 1-position or across both the 1- and 8-positions, to form azo dyes.[7][19] This high reactivity necessitates careful control of reaction conditions to achieve selective substitution.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of Naphthalene-2,7-diol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aromatic protons. Due to the molecule's C₂ᵥ symmetry, one would expect three signals in the aromatic region: a doublet for H1/H8, a doublet for H3/H6, and a doublet of doublets for H4/H5. The hydroxyl protons will appear as a broad singlet, the position of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show five signals for the ten aromatic carbons due to symmetry: four for the protonated carbons and one for the carbon bearing the hydroxyl group (C2/C7). The chemical shifts are characteristic of a dihydroxylated naphthalene system.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying key functional groups.[10] A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups.[20] Strong absorptions corresponding to C=C stretching within the aromatic ring will be observed around 1500-1650 cm⁻¹, and C-O stretching will appear in the 1200-1300 cm⁻¹ region.[20]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a strong molecular ion (M⁺) peak corresponding to its molecular weight (m/z ≈ 160.17).[12][21] The fragmentation pattern would be characteristic of a naphthalenediol structure.

Applications in Research and Drug Development

Naphthalene-2,7-diol is a versatile intermediate with applications spanning pharmaceuticals, materials science, and fine chemicals.[8][18]

-

Pharmaceutical Intermediate: It serves as a key building block for more complex molecules.[3] The rigid scaffold and reactive hydroxyl groups allow for its incorporation into novel chemical entities designed to interact with specific biological targets.[5] For example, it has been used in the synthesis of splitomicin analogues, which are inhibitors of Sir2 enzymes.[7]

-

Monomer for Advanced Materials: It is used as a reagent in the preparation of monomers for high-carbon materials and specialty polymers.[7][18] Its derivatives are used to synthesize epoxy resins with good thermal stability.[9]

-

Dye and Pigment Synthesis: As a coupling component, it is used to produce a variety of azo dyes.[3]

-

Precursor for Carbon Quantum Dots: Research has shown that Naphthalene-2,7-diol can serve as a precursor for synthesizing highly fluorescent green carbon quantum dots, which have potential applications in optoelectronic devices.[15]

Experimental Protocol: Synthesis of 2,7-Diethoxynaphthalene

This protocol details a representative Williamson ether synthesis, a fundamental reaction for derivatizing the hydroxyl groups of Naphthalene-2,7-diol. This procedure is illustrative of how the diol is functionalized to create derivatives for further study.

Objective: To synthesize 2,7-diethoxynaphthalene via O-alkylation of Naphthalene-2,7-diol with iodoethane.

Materials:

-

Naphthalene-2,7-diol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Iodoethane (C₂H₅I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous Sodium Chloride (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Naphthalene-2,7-diol (1.60 g, 10.0 mmol).

-

Rationale: The glassware must be dry to prevent reaction of the base with water.

-

-

Addition of Reagents: Add anhydrous potassium carbonate (4.15 g, 30.0 mmol, 3.0 equivalents) and anhydrous DMF (40 mL).

-

Rationale: K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl groups. DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction. A molar excess of the base ensures complete deprotonation.

-

-

Alkylation: Stir the suspension and add iodoethane (2.4 mL, 4.68 g, 30.0 mmol, 3.0 equivalents) dropwise at room temperature.

-

Rationale: Iodoethane is a reactive alkylating agent. A slight excess ensures the reaction goes to completion. The reaction is exothermic, so slow addition is recommended.

-

-

Heating: Heat the reaction mixture to 60 °C and maintain stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Rationale: Heating increases the rate of the Sₙ2 reaction. TLC is used to confirm the consumption of the starting material.

-

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into 200 mL of cold water and extract with diethyl ether (3 x 75 mL).

-

Rationale: The water quenches the reaction and dissolves the inorganic salts (K₂CO₃, KI). Diethyl ether is used to extract the organic product from the aqueous phase.

-

-

Washing: Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Rationale: Washing removes residual DMF and inorganic impurities. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: MgSO₄ is a drying agent that removes residual water from the organic phase. Rotary evaporation efficiently removes the volatile diethyl ether.

-

-

Purification: Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield pure 2,7-diethoxynaphthalene.

-

Rationale: Purification is necessary to remove unreacted starting materials and byproducts, yielding a product of high purity suitable for further use and characterization.

-

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Iodoethane is a lachrymator and is harmful if inhaled or swallowed. DMF is a skin and respiratory irritant.[13][17][22]

Conclusion

Naphthalene-2,7-diol is a cornerstone chemical intermediate with a well-defined set of physicochemical properties and predictable reactivity. Its symmetric structure and the presence of two reactive hydroxyl groups make it an invaluable scaffold in organic synthesis. For researchers in drug discovery, it provides a rigid core that can be readily functionalized to explore structure-activity relationships. A thorough understanding of its synthesis, characterization, and chemical behavior, as detailed in this guide, is essential for leveraging its full potential in the development of novel therapeutics and advanced materials.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 582-17-2: 2,7-Naphthalenediol | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,7-Dihydroxynaphthalene | 582-17-2 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. 2,7-Naphthalenediol | C10H8O2 | CID 11397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. 2,7-Naphthalenediol [webbook.nist.gov]

- 13. 2,7-Naphthalenediol CAS 582-17-2 | 820851 [merckmillipore.com]

- 14. 2,7-Naphthalenediol, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 15. 2,7-Naphthalenediol for synthesis 582-17-2 [sigmaaldrich.com]

- 16. 2,7-Dihydroxynaphthalene, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 17. 2,7-Dihydroxynaphthalene or 2,7-Naphthalenediol Manufacturers, SDS [mubychem.com]

- 18. nbinno.com [nbinno.com]

- 19. 2,7-Dihydroxynaphthalene synthesis - chemicalbook [chemicalbook.com]

- 20. 2,7-Naphthalenediol [webbook.nist.gov]

- 21. 2,7-Naphthalenediol [webbook.nist.gov]

- 22. fishersci.com [fishersci.com]

Crystal structure of 3-Bromonaphthalene-2,7-diol

An In-Depth Technical Guide to the Prospective Crystal Structure of 3-Bromonaphthalene-2,7-diol

Abstract

This technical guide addresses the crystal structure of this compound, a compound of interest in pharmaceutical and materials science research.[1] As of the date of this publication, a solved crystal structure for this specific molecule is not publicly available in crystallographic databases. Consequently, this document provides a comprehensive, forward-looking framework for researchers aiming to elucidate this structure. It details the necessary experimental protocols, from synthesis and single-crystal growth to data collection and structure refinement. Furthermore, it offers expert predictions on the key structural features and intermolecular interactions—such as hydrogen and halogen bonding—that are anticipated to govern the crystal packing, based on established principles of solid-state chemistry.

Introduction and Background

This compound (C₁₀H₇BrO₂) is an aromatic organic compound featuring a naphthalene core functionalized with two hydroxyl groups and a bromine atom.[1][2] This substitution pattern imparts a unique combination of properties, making it a valuable intermediate in organic synthesis and a scaffold for developing novel materials and pharmaceutical agents.[1] Its potential applications include serving as a precursor for conductive polymers and as a lead compound for targeting cytochrome P450 enzymes.[1]

Understanding the three-dimensional arrangement of molecules in the solid state is paramount for controlling and predicting the physicochemical properties of a material, such as solubility, stability, and bioavailability. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for obtaining this information.[3][4] Despite its importance, the crystal structure of this compound has not yet been reported. This guide serves as both a roadmap for its determination and a predictive analysis of its structural chemistry.

Known Physicochemical Properties

A summary of the known and computed properties of this compound is presented below. This data is essential for designing synthesis, purification, and crystallization experiments.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrO₂ | [1][2] |

| Molecular Weight | 239.07 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Topological Polar Surface Area | 40.5 Ų | [2] |

| XLogP3 | 3.3 | [2] |

Experimental Framework for Structure Determination

The elucidation of a novel crystal structure is a multi-step process that demands precision in both chemical synthesis and physical analysis. The following sections outline a robust, field-proven methodology for determining the crystal structure of this compound.

Synthesis and Purification Protocol

The primary route to obtaining this compound is through the selective bromination of the commercially available precursor, Naphthalene-2,7-diol.[1]

Protocol: Synthesis of this compound

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve Naphthalene-2,7-diol (1 equivalent) in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise over 30-60 minutes with continuous stirring. The reaction is exothermic and the temperature should be maintained below 10°C.

-

Causality: Slow, cooled addition of bromine is critical to control the reaction rate and minimize the formation of poly-brominated byproducts. Acetic acid serves as a polar protic solvent that can stabilize the reaction intermediates.

-

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by pouring the mixture into a beaker of ice water. The crude product should precipitate. If it does not, the addition of a reducing agent like sodium bisulfite can be used to destroy any excess bromine.

-

Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure this compound. The purity should be confirmed by NMR spectroscopy and mass spectrometry.

Single-Crystal Growth Methodologies

Growing a high-quality single crystal, typically 0.1-0.3 mm in each dimension, is often the most challenging step.[3] Success relies on achieving a state of slow supersaturation. Several techniques should be attempted in parallel.[6][7]

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or methanol) to near-saturation in a clean vial. Cover the vial with a cap containing a few pinholes and leave it in a vibration-free location. The slow evaporation of the solvent will gradually increase the concentration, leading to crystal growth.[6][7]

-

Vapor Diffusion: This is a highly effective method for small quantities.[6] Place a small, open vial containing a saturated solution of the compound inside a larger, sealed jar. The jar should contain a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or diethyl ether). The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.[8][9]

-

Slow Cooling: Prepare a saturated solution of the compound in a solvent at an elevated temperature. The solution is then allowed to cool to room temperature very slowly (e.g., in a dewar or insulated bath).[7][10] This controlled temperature drop can induce the formation of well-ordered crystals.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

Once a suitable crystal is obtained, the following workflow is employed to collect and analyze the diffraction data.[4][11]

-

Crystal Mounting: A well-formed, defect-free crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.[3]

-

Data Collection: The mounted crystal is placed on the diffractometer, cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations, and exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).[4] The instrument rotates the crystal while a detector collects the diffraction pattern, which consists of thousands of reflection intensities at different crystal orientations.[3][12]

-

Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of all reflections are integrated and corrected for experimental factors (e.g., Lorentz-polarization effects).

-

Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map, revealing the positions of the atoms. This model is then refined using least-squares methods, typically with software like SHELXL.[13][14][15] The refinement process optimizes the atomic coordinates, thermal parameters, and occupancy factors to achieve the best possible fit between the calculated and observed diffraction data.

The overall workflow for determining the crystal structure is depicted in the diagram below.

Caption: Experimental workflow for determining the crystal structure.

Predicted Structural Features and Intermolecular Interactions

In the absence of experimental data, we can predict the likely structural characteristics of this compound based on the known behavior of similar functionalized aromatic molecules. The crystal packing will be a delicate balance of several key non-covalent interactions.

-

Hydrogen Bonding (O-H···O): The two hydroxyl groups are strong hydrogen bond donors and acceptors. It is highly probable that they will form robust intermolecular hydrogen bonds, creating chains, dimers, or more complex networks that will be a dominant feature of the crystal packing.[16][17]

-

Halogen Bonding (C-Br···O): The bromine atom possesses an electropositive region (the σ-hole) on its outer surface, which can act as a Lewis acid. This allows it to form a directional halogen bond with an electronegative atom, most likely the oxygen of a hydroxyl group from a neighboring molecule.[16][18] This interaction, while weaker than hydrogen bonding, plays a crucial role in directing crystal packing in many halogenated compounds.[19]

-

π-π Stacking: The planar naphthalene rings are expected to engage in π-π stacking interactions. These are likely to be offset or parallel-displaced arrangements to minimize electrostatic repulsion, contributing significantly to the overall stability of the crystal lattice.[16]

The interplay of these interactions will define the supramolecular assembly. It is plausible that hydrogen-bonded synthons will form first, with halogen bonding and π-stacking interactions then directing the arrangement of these larger motifs.

The diagram below illustrates the potential intermolecular interactions that could be present in the crystal lattice of this compound.

References

- 1. Buy this compound | 102653-36-1 [smolecule.com]

- 2. This compound | C10H7BrO2 | CID 14954841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. 102653-36-1|this compound: In Stock [parkwayscientific.com]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]

- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 11. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 12. rigaku.com [rigaku.com]

- 13. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 16. d-nb.info [d-nb.info]

- 17. A study of the crystal and molecular structures of phenols with only intermolecular hydrogen bonding - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 18. Halogen bonds in some dihalogenated phenols: applications to crystal engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 3-Bromonaphthalene-2,7-diol in Common Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 3-Bromonaphthalene-2,7-diol, a key intermediate in various research and development applications, including pharmaceuticals and material science.[1] Given the current lack of published specific solubility data for this compound, this document emphasizes a foundational understanding of its physicochemical properties to predict solubility behavior and provides a detailed experimental framework for its empirical determination.

Understanding the Molecular Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of features that dictate its interaction with various solvents.

Key Physicochemical Properties: [2][3]

| Property | Value | Implication for Solubility |

| Molecular Weight | 239.06 g/mol | The relatively moderate molecular weight suggests that solubility will be primarily governed by intermolecular forces rather than molecular size. |

| Polarity (XLogP3) | 3.3 | The positive XLogP3 value indicates a predominantly nonpolar character, suggesting better solubility in nonpolar to moderately polar organic solvents over water. |

| Hydrogen Bond Donors | 2 (from -OH groups) | The two hydroxyl groups can donate hydrogen bonds, which will favor solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that are strong hydrogen bond acceptors (e.g., DMSO, DMF). |

| Hydrogen Bond Acceptors | 2 (from -OH groups) | The oxygen atoms in the hydroxyl groups can also accept hydrogen bonds, further enhancing interactions with protic solvents. |

| Topological Polar Surface Area (TPSA) | 40.5 Ų | This value suggests a moderate degree of polarity, which, combined with the nonpolar naphthalene backbone, results in a molecule with balanced solubility characteristics. |

The structure of this compound features a large, nonpolar naphthalene core, which contributes to its hydrophobic nature. However, the presence of two hydroxyl (-OH) groups introduces polar, hydrophilic character and the capacity for hydrogen bonding. The bromine atom further increases the molecular weight and contributes to its overall nonpolar character. This amphipathic nature—possessing both hydrophilic and hydrophobic regions—suggests that its solubility will be highly dependent on the specific characteristics of the solvent.

Theoretical Solubility Profile in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the two hydroxyl groups of the solute. Therefore, moderate to good solubility is expected. The relatively nonpolar naphthalene backbone may limit very high solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate): These solvents have polar regions and can act as hydrogen bond acceptors. Solvents with strong hydrogen bond accepting capabilities like DMSO and DMF are likely to be excellent solvents for this compound. Acetone and ethyl acetate should also be effective, though perhaps to a lesser extent.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar naphthalene core suggests some affinity for nonpolar solvents. However, the presence of the two polar hydroxyl groups will likely hinder solubility in highly nonpolar solvents like hexane. Toluene, with its aromatic ring, may show slightly better solvating power due to potential π-π stacking interactions with the naphthalene ring.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and are generally good at dissolving a wide range of organic compounds. Moderate solubility is anticipated.

Experimental Protocol for Solubility Determination

The following is a robust, step-by-step protocol for the quantitative determination of the solubility of this compound using the isothermal shake-flask method, a gold standard in the pharmaceutical industry.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis spectrophotometry method.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.

Conclusion

This compound is a molecule with a dual character, featuring a nonpolar aromatic system and polar, hydrogen-bonding hydroxyl groups. This structure suggests solubility in a range of polar organic solvents, with particularly good solubility anticipated in polar aprotic solvents like DMSO and DMF, as well as in alcohols. Due to the absence of published data, empirical determination of its solubility is essential for its effective use in research and development. The provided experimental protocol offers a reliable and accurate method for obtaining this critical information.

References

A Technical Guide to the Synthesis and Potential Applications of 3-Bromonaphthalene-2,7-diol Derivatives

Abstract

This technical guide provides a comprehensive exploration of the synthetic potential of 3-Bromonaphthalene-2,7-diol, a versatile scaffold for the development of novel compounds. The strategic location of its reactive hydroxyl and bromo functionalities allows for a diverse range of chemical modifications, opening avenues for new derivatives with potential applications in medicinal chemistry and materials science. This document offers a detailed examination of key synthetic transformations, including O-alkylation, O-acylation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. Each section presents not only detailed experimental protocols but also the underlying scientific rationale for the chosen methodologies, ensuring a robust and reproducible approach to the synthesis of novel this compound derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in leveraging the unique chemical architecture of this naphthalene derivative.

Introduction: The Strategic Value of the this compound Scaffold

Naphthalene and its derivatives are prevalent structural motifs in a wide array of biologically active natural products, pharmaceuticals, and functional organic materials.[1][2] The rigid, planar structure of the naphthalene core provides a well-defined framework for the spatial orientation of functional groups, a critical aspect in the design of molecules with specific biological or physical properties. This compound, with its distinct pattern of substitution, presents a particularly attractive starting point for chemical diversification.

The molecule possesses three key reactive sites: two phenolic hydroxyl groups at the 2- and 7-positions and a bromine atom at the 3-position. The hydroxyl groups offer sites for O-alkylation and O-acylation, enabling the modulation of solubility, lipophilicity, and hydrogen bonding capabilities. The bromine atom, on the other hand, serves as a versatile handle for the introduction of a wide range of substituents through powerful transition-metal-catalyzed cross-coupling reactions. This multi-functional nature allows for a modular and systematic approach to the synthesis of a library of derivatives with tailored properties.

This guide will systematically explore the derivatization of this compound, providing detailed experimental protocols and the scientific reasoning behind them.

Derivatization of the Hydroxyl Groups: O-Alkylation and O-Acylation

The phenolic hydroxyl groups of this compound are prime targets for modification to alter the molecule's physicochemical properties. O-alkylation and O-acylation are fundamental reactions to achieve this, leading to the formation of ethers and esters, respectively.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and widely employed method for the formation of ethers, proceeding through an SN2 reaction between an alkoxide and an alkyl halide.[3] For this compound, the phenolic protons are sufficiently acidic to be deprotonated by a suitable base, generating the corresponding bis-alkoxide, which then acts as a nucleophile.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl groups without promoting unwanted side reactions. Its insolubility in many organic solvents necessitates the use of a polar aprotic solvent.

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an excellent choice as it is a polar aprotic solvent that readily dissolves the starting material and facilitates the SN2 reaction by solvating the potassium cation, leaving the alkoxide nucleophile more reactive.[3]

-

Temperature: An elevated temperature (e.g., 80 °C) is often required to drive the reaction to completion, especially with less reactive alkyl halides.[3]

Experimental Protocol: Synthesis of 3-Bromo-2,7-bis(benzyloxy)naphthalene

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add benzyl bromide (2.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into deionized water.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

| Reagent | Molar Eq. | Purpose |

| This compound | 1.0 | Starting material |

| Potassium Carbonate (K₂CO₃) | 2.5 | Base for deprotonation |

| Benzyl Bromide | 2.2 | Alkylating agent |

| Anhydrous DMF | - | Solvent |

Diagram of O-Alkylation Workflow

Caption: Workflow for the O-alkylation of this compound.

O-Acylation for Ester Formation

Esterification of the hydroxyl groups can be readily achieved by reaction with acyl chlorides or anhydrides in the presence of a base. This modification introduces carbonyl functionalities, which can act as hydrogen bond acceptors and influence the electronic properties of the naphthalene core.

Causality Behind Experimental Choices:

-

Acylating Agent: Acyl chlorides are highly reactive and provide a strong driving force for the reaction.

-

Base: A non-nucleophilic organic base such as triethylamine (Et₃N) or pyridine is used to neutralize the HCl generated during the reaction, preventing side reactions and driving the equilibrium towards the product.

-

Solvent: A non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is suitable for this reaction.

Experimental Protocol: Synthesis of 3-Bromonaphthalene-2,7-diyl dibenzoate

-

Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (2.5 eq) to the solution.

-

Slowly add benzoyl chloride (2.2 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography.

| Reagent | Molar Eq. | Purpose |

| This compound | 1.0 | Starting material |

| Triethylamine (Et₃N) | 2.5 | Base to neutralize HCl |

| Benzoyl Chloride | 2.2 | Acylating agent |

| Anhydrous DCM | - | Solvent |

Derivatization at the Bromine Position: C-C and C-N Bond Formation

The bromine atom at the 3-position is a key site for introducing structural diversity through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools for this purpose.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[4] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Causality Behind Experimental Choices:

-

Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or a pre-formed complex like Pd(PPh₃)₄.

-

Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or more specialized ligands, are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

-

Base: A base is required to activate the organoboron species for the transmetalation step.[5] Inorganic bases like potassium carbonate or sodium carbonate are commonly used.

-

Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often employed to dissolve both the organic and inorganic reagents.

Experimental Protocol: Synthesis of 3-Phenylnaphthalene-2,7-diol

-

In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Add a solution of sodium carbonate (2.0 eq) in a mixture of toluene and water (e.g., 4:1 v/v).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

| Reagent | Molar Eq. | Purpose |

| This compound | 1.0 | Starting material |

| Phenylboronic Acid | 1.2 | Coupling partner |

| Pd(PPh₃)₄ | 0.05 | Palladium catalyst |

| Sodium Carbonate (Na₂CO₃) | 2.0 | Base |

| Toluene/Water | - | Solvent system |

Diagram of Suzuki-Miyaura Coupling Pathway

Caption: Synthetic pathway for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[6] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[7]

Causality Behind Experimental Choices:

-

Palladium Precatalyst and Ligand: A combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., XPhos, SPhos) is typically required for high efficiency. The choice of ligand is critical and often depends on the specific amine and aryl halide.[8]

-

Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice.[8]

-

Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are generally used.

Experimental Protocol: Synthesis of 3-(Phenylamino)naphthalene-2,7-diol

-

To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.08 eq), and sodium tert-butoxide (1.4 eq).

-

Add this compound (1.0 eq) and aniline (1.2 eq).

-

Add anhydrous toluene and stir the mixture at 100 °C for 12-24 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Reagent | Molar Eq. | Purpose |

| This compound | 1.0 | Starting material |

| Aniline | 1.2 | Amine coupling partner |

| Pd₂(dba)₃ | 0.02 | Palladium precatalyst |

| XPhos | 0.08 | Ligand |

| Sodium tert-butoxide | 1.4 | Base |

| Anhydrous Toluene | - | Solvent |

Characterization of Derivatives

The structural elucidation of the synthesized derivatives is crucial for confirming their identity and purity. A combination of spectroscopic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the structure of the products. The disappearance of the phenolic -OH proton signals and the appearance of new signals corresponding to the alkyl or acyl groups in the ¹H NMR spectrum would confirm O-alkylation or O-acylation. For cross-coupling products, the appearance of new aromatic signals and changes in the integration and coupling patterns of the naphthalene protons would be indicative of successful C-C or C-N bond formation.[9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups. For example, the appearance of a strong C=O stretching band would confirm ester formation in O-acylation reactions.

Potential Applications

The diverse library of compounds that can be synthesized from this compound opens up a wide range of potential applications in both medicinal chemistry and materials science.

Medicinal Chemistry

Naphthalene derivatives have been reported to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to systematically modify the substituents on the this compound scaffold allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. For instance, the introduction of different aryl groups via Suzuki coupling or various amine functionalities through Buchwald-Hartwig amination could lead to the discovery of novel therapeutic agents. The diol functionality itself is a feature of some biologically active molecules, and its modification can fine-tune properties like solubility and cell permeability.[10]

Materials Science

The extended π-conjugated system of the naphthalene core makes its derivatives promising candidates for applications in organic electronics. Naphthalene diimides (NDIs), for example, are well-known n-type organic semiconductors used in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs).[11][12] By introducing electron-donating or electron-withdrawing groups onto the this compound core, it is possible to tune the HOMO and LUMO energy levels of the resulting materials, thereby controlling their electronic properties. The derivatives synthesized through the methods described in this guide could serve as building blocks for larger, more complex organic electronic materials with tailored charge transport characteristics.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of novel organic compounds. The strategic positioning of its hydroxyl and bromo functional groups allows for selective and efficient derivatization through well-established synthetic methodologies. This guide has provided detailed, scientifically-grounded protocols for O-alkylation, O-acylation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination, offering a roadmap for the creation of new molecular entities. The potential applications of these derivatives in medicinal chemistry and materials science are vast and underscore the importance of continued research into the chemical space accessible from this promising scaffold.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tus.elsevierpure.com [tus.elsevierpure.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. d-nb.info [d-nb.info]

- 12. Conjoint use of Naphthalene Diimide and Fullerene Derivatives to Generate Organic Semiconductors for n–type Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Bromonaphthalene-2,7-diol: Synthesis, Properties, and Applications

Introduction

3-Bromonaphthalene-2,7-diol is a halogenated aromatic diol that has garnered significant interest in medicinal chemistry and materials science. Its rigid naphthalene scaffold, functionalized with a bromine atom and two hydroxyl groups, provides a versatile platform for the synthesis of a diverse range of derivatives. This guide offers a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and key applications, with a particular focus on its role as a precursor in the development of novel therapeutics and functional organic materials.

Compound Identification and Properties

A clear identification of this compound is fundamental for its application in research and development. The key identifiers and physicochemical properties are summarized below.

IUPAC Name and CAS Number

Chemical Structure and Formula

-

Molecular Formula: C₁₀H₇BrO₂[1]

-

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing synthetic routes, purification strategies, and formulation development.

| Property | Value | Source |

| Molecular Weight | 239.06 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| XLogP3 | 3.3 | [1] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the regioselective bromination of the readily available starting material, naphthalene-2,7-diol. The hydroxyl groups are strongly activating and ortho-, para-directing, making the control of regioselectivity a key challenge in the synthesis.

Synthetic Pathway Overview

The most common synthetic route involves the direct electrophilic bromination of naphthalene-2,7-diol.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of this compound, adapted from general procedures for the bromination of naphthalenediols.

Materials:

-

Naphthalene-2,7-diol

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Glacial Acetic Acid or other suitable solvent

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve naphthalene-2,7-diol (1.0 equivalent) in glacial acetic acid.

-

Bromination: Cool the solution to 0 °C in an ice bath. Slowly add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0 °C. Alternatively, a solution of bromine in acetic acid can be added dropwise.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound isomer.

Causality in Experimental Choices:

-

Choice of Brominating Agent: NBS is often preferred over liquid bromine as it is a solid and easier to handle, and can sometimes offer better regioselectivity.

-

Solvent: Glacial acetic acid is a common solvent for bromination reactions as it is polar enough to dissolve the starting material and is relatively inert to the reaction conditions.

-

Temperature Control: The initial low temperature helps to control the rate of the exothermic bromination reaction and can improve the regioselectivity by minimizing the formation of undesired isomers.

-

Purification: Due to the activating nature of the two hydroxyl groups, a mixture of mono- and di-brominated isomers is often formed. Column chromatography is essential for isolating the desired 3-bromo isomer in high purity.

Applications in Drug Development and Research

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

S-Nitrosoglutathione Reductase (GSNOR) Inhibitors

One of the most significant applications of this compound is in the development of inhibitors for S-Nitrosoglutathione Reductase (GSNOR). GSNOR is an enzyme that plays a crucial role in regulating the levels of S-nitrosothiols (SNOs), which are important signaling molecules involved in various physiological processes, including smooth muscle relaxation and anti-inflammatory responses.[2] Inhibition of GSNOR can lead to an increase in the bioavailability of SNOs, which is a promising therapeutic strategy for diseases such as asthma and other inflammatory conditions.[2]

Several patents disclose the use of this compound as a key intermediate in the synthesis of potent GSNOR inhibitors.[3]

Caption: Mechanism of GSNOR inhibition by derivatives of this compound.

The naphthalene core of this compound provides a rigid scaffold that can be elaborated with various functional groups to optimize binding to the active site of the GSNOR enzyme. The bromine atom can be used as a handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse substituents.

Potential in Organic Electronics

While less explored, the structural features of this compound and its derivatives make them interesting candidates for applications in organic electronics. The planar and aromatic nature of the naphthalene core can facilitate π-π stacking, which is important for charge transport in organic semiconductors. The hydroxyl groups and the bromine atom offer sites for derivatization to tune the electronic properties, solubility, and solid-state packing of the resulting materials.

Characterization and Analytical Techniques

The unambiguous characterization of this compound is essential for quality control and for confirming the success of its synthesis. A combination of spectroscopic techniques is typically employed.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the naphthalene ring system and hydroxyl protons. The chemical shifts and coupling patterns would be characteristic of the substitution pattern. |

| ¹³C NMR | Ten distinct carbon signals corresponding to the naphthalene core, including carbons bearing the bromo and hydroxyl substituents. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the molecule. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretching of the hydroxyl groups, C-H stretching of the aromatic ring, and C-Br stretching. |

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both medicinal chemistry and materials science. Its utility as a building block for the synthesis of potent GSNOR inhibitors highlights its importance in the development of novel therapeutics for inflammatory diseases. Further exploration of its derivatives may unveil new applications in the field of organic electronics. This guide provides a foundational understanding of the synthesis, properties, and applications of this compound to aid researchers in their scientific endeavors.

References

- 1. This compound | C10H7BrO2 | CID 14954841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of s-nitrosoglutathione reductase inhibitors: potential agents for the treatment of asthma and other inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 102653-36-1|this compound: In Stock [parkwayscientific.com]

Thermogravimetric analysis of 3-Bromonaphthalene-2,7-diol

An In-Depth Technical Guide to the Thermogravimetric Analysis of 3-Bromonaphthalene-2,7-diol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the application of Thermogravimetric Analysis (TGA) for the characterization of this compound, a molecule of interest in pharmaceutical research and materials science.[1] For professionals in drug development, understanding the thermal stability of an active pharmaceutical ingredient (API) is paramount, as it directly impacts product safety, efficacy, and shelf-life.[2] TGA is an essential analytical technique that measures changes in the mass of a material as a function of temperature, offering critical insights into its thermal stability, decomposition profile, and composition.[3][4] This document details the principles of TGA, a validated experimental protocol for analyzing this compound, the interpretation of the resulting data, and the implications of these findings for pharmaceutical development.

Introduction to this compound and Thermal Analysis

This compound (C₁₀H₇BrO₂, Molar Mass: ~239.06 g/mol ) is an organic compound featuring a naphthalene backbone substituted with two hydroxyl (-OH) groups and a bromine (-Br) atom.[1][5] Its structure, with electron-donating hydroxyl groups and an electron-withdrawing halogen, makes it a versatile intermediate in organic synthesis and a candidate for investigation in drug discovery, particularly due to its potential biological activities such as the inhibition of cytochrome P450 enzymes involved in drug metabolism.[1]

The journey from a promising molecule to a viable drug product requires rigorous physicochemical characterization. Thermal analysis is a cornerstone of this process.[4] Thermogravimetric Analysis (TGA), specifically, is indispensable for determining the temperature at which a material begins to degrade.[3] This information is critical for:

-

Establishing Thermal Stability: Defining the upper-temperature limits for handling, processing, and storage without degradation.[6]

-

Formulation Development: Ensuring the API is compatible with excipients at processing temperatures.[2][7]

-

Quality Control: Quantifying volatile content, such as residual moisture or solvents, which can affect stability and crystalline structure.[4][6]

This guide provides the scientific framework for conducting and interpreting a TGA study of this compound.

Core Principles of Thermogravimetric Analysis (TGA)

TGA operates on a simple yet powerful principle: monitoring the mass of a sample while it is subjected to a controlled temperature program in a specific atmosphere.[6] The sample is placed on a high-precision microbalance within a furnace. As the temperature increases, the sample may undergo physical or chemical changes that result in a mass loss (or gain).[8]

The output is a TGA curve , which plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. Key events are identified by "steps" in the curve, representing mass loss.[8] To aid interpretation, the first derivative of the TGA curve, known as the Derivative Thermogravimetric (DTG) curve , is often plotted. The DTG curve shows the rate of mass loss, with peaks corresponding to the temperature of the maximum rate of decomposition for each step.[9]

Events commonly detected by TGA include:

-

Desolvation/Dehydration: Loss of residual solvent or water.[4]

-

Decomposition: The thermal breakdown of the material into volatile products.[3]

-

Oxidation: A mass gain or loss event when the analysis is run in a reactive atmosphere like air.[8]

Experimental Methodology: A Validated Protocol

The quality of TGA data is directly dependent on a well-designed experimental protocol. The following section details a robust method for analyzing this compound, explaining the rationale behind each parameter choice.

Materials and Instrumentation

-

Sample: this compound, purity >95%.

-

Crucible: Platinum or alumina open pan, chosen for its inertness at high temperatures.

-

Instrument: A calibrated Thermogravimetric Analyzer equipped with a high-precision balance and a furnace capable of reaching at least 800°C.

-

Purge Gas: High-purity nitrogen (for studying thermal decomposition) and/or Air (for studying oxidative stability).

TGA Experimental Workflow

The general workflow for a TGA experiment is a systematic process designed to ensure data accuracy and reproducibility.

Caption: Standard workflow for a Thermogravimetric Analysis experiment.

Detailed Protocol and Rationale

-

Instrument Calibration: Before analysis, perform mass and temperature calibrations according to the instrument manufacturer's specifications. This is a critical step for data integrity.

-

Sample Preparation: Weigh 5–10 mg of this compound directly into the TGA crucible.

-

Causality: A small sample mass minimizes thermal gradients within the sample, ensuring that the entire sample heats uniformly and improving the resolution of thermal events.[9]

-

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Causality: An inert nitrogen atmosphere is essential for studying the inherent thermal stability of the molecule. It prevents oxidative reactions, ensuring that the observed mass loss is due to thermal decomposition alone.[10]

-

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 800°C at a heating rate of 10 °C/min.

-

Causality: A heating rate of 10 °C/min is a standard practice that provides a good balance between experimental time and the resolution of distinct thermal events. Faster rates can shift decomposition to higher temperatures, while slower rates may merge overlapping events.[9][10] The final temperature of 800°C is chosen to ensure complete decomposition and characterization of any final residue.[10]

-

-

-

Blank Curve Subtraction: Run an identical experiment with an empty crucible. Subtract this blank curve from the sample curve.

-

Causality: This procedure corrects for instrumental artifacts, most notably the buoyancy effect, where the density of the purge gas changes with temperature, causing an apparent mass change.[11]

-

Predicted Results and Data Interpretation

While specific experimental data for this compound is not publicly available, a scientifically sound prediction of its thermal behavior can be made based on its structure and data from similar compounds like naphthalene derivatives and other brominated aromatics.[12][13]

Predicted TGA and DTG Curve Behavior

The TGA curve of this compound is expected to show a multi-step decomposition profile.

-

Initial Region (30°C - ~150°C): A flat baseline is expected, indicating the material is thermally stable in this range. A small, initial mass loss (<1-2%) may occur if the sample contains adsorbed water or residual solvent.[14]

-

First Decomposition Step: The initial major mass loss is likely associated with the cleavage of the carbon-bromine (C-Br) bond and potential interactions involving the hydroxyl groups. The C-Br bond is often less stable than the C-C and C-H bonds of the aromatic ring.[15] This could involve the elimination of hydrogen bromide (HBr) or other small molecules.

-

Second Decomposition Step: Following the initial loss, the remaining naphthalene ring structure will begin to fragment at higher temperatures. Naphthalene-based structures are known for their high thermal stability, often decomposing at temperatures above 400°C.[16]

-

Final Residue: A certain amount of carbonaceous char may remain at the end of the experiment in a nitrogen atmosphere.[10]

The DTG curve would show distinct peaks corresponding to the maximum rate of mass loss for each of these decomposition steps, providing clearer separation of these events.[9]

Proposed Thermal Decomposition Pathway

The decomposition of this compound likely proceeds through a series of steps initiated by the weakest bonds in the molecule.

Caption: Proposed thermal decomposition pathway for this compound.

Quantitative Data Summary

The key quantitative data from the TGA experiment should be summarized in a table for clarity. The values below are hypothetical but represent a realistic outcome for this type of molecule.

| Parameter | Step 1 | Step 2 |

| Temperature Range (°C) | 200 - 350 | 350 - 600 |

| Onset Temperature (T_onset) (°C) | ~220 | ~410 |

| Peak Decomposition Temp (T_peak) (°C) | ~280 | ~490 |

| Mass Loss (%) | ~35% | ~55% |

| Final Residue at 800°C (%) | \multicolumn{2}{c | }{~10%} |

Implications for Pharmaceutical Development

The data derived from TGA provides actionable insights for researchers and drug development professionals.

-

Thermal Stability and Storage: The onset temperature of decomposition is a critical parameter for defining the maximum temperature for short-term processing (e.g., milling, blending) and for guiding long-term storage conditions to prevent degradation and ensure a stable shelf-life.[2][6] For a molecule with a predicted onset of ~220°C, it would be considered highly stable at ambient storage and standard manufacturing conditions.

-

Purity and Hydrate/Solvate Screening: TGA is highly effective for detecting and quantifying the presence of bound water (hydrates) or residual solvents (solvates).[4] An early mass loss step at temperatures below 150°C would trigger further investigation into the solid form of the API.

-

Excipient Compatibility Studies: TGA can be used to screen for potential interactions between the API and excipients. By running a TGA of the API, the excipient, and a 1:1 mixture, any significant shift in the decomposition profile of the mixture compared to the individual components can indicate a chemical incompatibility.[6][7]

Conclusion

Thermogravimetric Analysis is a fundamental and powerful tool for characterizing the thermal properties of novel pharmaceutical compounds like this compound. By providing precise data on thermal stability and decomposition behavior, TGA enables scientists to make informed decisions throughout the drug development lifecycle, from early-stage material handling to final formulation design and stability testing. A well-executed TGA study, grounded in a clear understanding of the experimental parameters and a systematic approach to data interpretation, is essential for ensuring the development of safe, stable, and effective pharmaceutical products.

References

- 1. Buy this compound | 102653-36-1 [smolecule.com]

- 2. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 3. pharmaknowledgeforum.com [pharmaknowledgeforum.com]

- 4. improvedpharma.com [improvedpharma.com]

- 5. This compound | C10H7BrO2 | CID 14954841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]